molecular formula C9H12O2S B13453183 Methyl 4-(propan-2-yl)thiophene-3-carboxylate CAS No. 1601694-23-8

Methyl 4-(propan-2-yl)thiophene-3-carboxylate

Cat. No.: B13453183
CAS No.: 1601694-23-8
M. Wt: 184.26 g/mol
InChI Key: HELVMKYGOJKQJR-UHFFFAOYSA-N
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Description

Methyl 4-(propan-2-yl)thiophene-3-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group and a propan-2-yl substituent on the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(propan-2-yl)thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(propan-2-yl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-(propan-2-yl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(propan-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, thiophene derivatives have been shown to inhibit kinases, modulate estrogen receptors, and exhibit antioxidant activity .

Comparison with Similar Compounds

  • Methyl 3-aminothiophene-2-carboxylate
  • Methyl 2-aminothiophene-3-carboxylate
  • Methyl 4-methylthiophene-2-carboxylate

Comparison: Methyl 4-(propan-2-yl)thiophene-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to other thiophene derivatives, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Biological Activity

Methyl 4-(propan-2-yl)thiophene-3-carboxylate is an organic compound characterized by its unique thiophene structure. This compound has garnered attention for its potential biological activities, which may have applications in pharmaceuticals and agriculture. This article delves into its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings.

  • Molecular Formula : C₁₁H₁₄O₂S
  • Molecular Weight : Approximately 184.26 g/mol
  • Structure : Contains a thiophene ring with a propan-2-yl group and a carboxylate functional group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. A significant evaluation involved assessing the minimum inhibitory concentration (MIC) against various pathogens.

CompoundMIC (μg/mL)MBC (μg/mL)Pathogen Tested
7b0.22 - 0.25Not specifiedStaphylococcus aureus, Staphylococcus epidermidis
1331.64Not specifiedDNA gyrase inhibition

The compound demonstrated significant activity against common pathogens, with derivative 7b showing particularly low MIC values, indicating strong antimicrobial potential .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies revealed that certain derivatives exhibited cytotoxic effects against human cancer cell lines, particularly glioblastoma and triple-negative breast cancer.

CompoundCell Line TestedIC50 (μM)
39U-87 (glioblastoma)Not specified
36MDA-MB-231 (breast cancer)Not specified

These findings suggest that the compound may play a role in developing new anticancer therapies, particularly due to its ability to induce cytotoxicity in specific cancer cell lines .

Enzyme Inhibition

This compound has been identified as an inhibitor of D-amino acid oxidase (DAO), which is relevant in drug discovery for schizophrenia treatment.

CompoundIC50 (μM)Target Enzyme
1a7.8D-amino acid oxidase
2a4.4D-amino acid oxidase

The structure-activity relationship (SAR) studies indicated that small substituents on the thiophene ring are well tolerated, enhancing the compound's inhibitory potency .

Case Studies

  • In Vitro Antimicrobial Evaluation : A comprehensive study evaluated various derivatives of thiophene compounds, including this compound. The results indicated significant antimicrobial activity with low MIC values against multiple bacterial strains .
  • Anticancer Studies : Research focused on the cytotoxic effects of synthesized derivatives on U-87 and MDA-MB-231 cell lines showed promising results, suggesting that modifications to the thiophene structure can enhance anticancer activity .

Properties

CAS No.

1601694-23-8

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

methyl 4-propan-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C9H12O2S/c1-6(2)7-4-12-5-8(7)9(10)11-3/h4-6H,1-3H3

InChI Key

HELVMKYGOJKQJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC=C1C(=O)OC

Origin of Product

United States

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